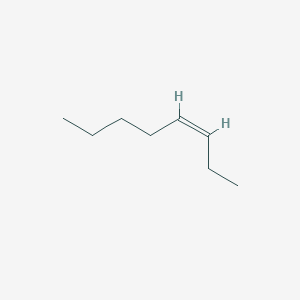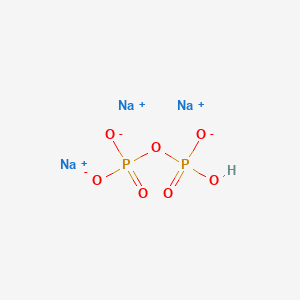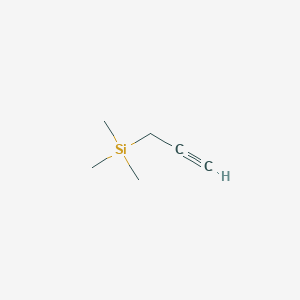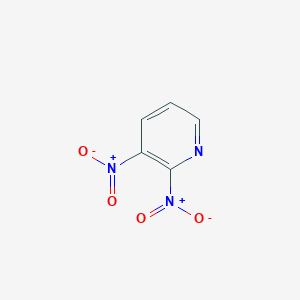
Holmium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium iodide, also known as holmium triiodide, is a chemical compound with the formula HoI₃. It is a pale-yellow solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in metal halide lamps and has various applications in scientific research due to its unique properties .
Mechanism of Action
Target of Action
Holmium iodide (HoI3) is an iodide of holmium . It is primarily used as a component of metal halide lamps
Mode of Action
It is known that this compound can be obtained by directly reacting holmium and iodine . It can also be obtained via the direct reaction between holmium and mercury(II) iodide .
Biochemical Pathways
Its use is primarily in the field of materials science rather than biochemistry .
Result of Action
This compound is a highly hygroscopic substance that dissolves in water . It forms yellow hexagonal crystals with a crystal structure similar to bismuth(III) iodide . In air, it quickly absorbs moisture and forms hydrates . The corresponding oxide iodide is also readily formed at elevated temperature .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is soluble in water and quickly absorbs moisture from the air . This suggests that the presence of water and humidity in the environment could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
This interaction leads to the phosphorylation of EphrinB2, which can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 . This interaction suggests that holmium compounds may have the potential to interact with enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Holmium compounds, such as holmium oxide nanoparticles, have been shown to promote angiogenesis by increasing cell migration, mediated by filopodia extension This suggests that holmium iodide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Research on holmium oxide nanoparticles suggests that these compounds can interact with membrane proteins, leading to changes in gene expression and enzyme activation
Temporal Effects in Laboratory Settings
The corresponding oxide iodide is also readily formed at elevated temperature .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Research on radioactive holmium-166 microspheres has shown potential for use in cancer therapy , suggesting that different dosages could have varying effects.
Metabolic Pathways
Iodine is an essential mineral required for the biosynthesis of thyroid hormones and subsequent proper function of metabolic pathways of all body organs
Preparation Methods
Holmium iodide can be synthesized through several methods:
-
Direct Reaction with Iodine: : Holmium metal reacts directly with iodine to form this compound: [ 2 \text{Ho} + 3 \text{I}_2 \rightarrow 2 \text{HoI}_3 ] This reaction typically occurs at elevated temperatures to ensure complete conversion .
-
Reaction with Mercury(II) Iodide: : Holmium can also react with mercury(II) iodide to produce this compound and mercury: [ 2 \text{Ho} + 3 \text{HgI}_2 \rightarrow 2 \text{HoI}_3 + 3 \text{Hg} ] The mercury produced in this reaction can be removed by distillation .
-
Dehydration of this compound Hydrate: : this compound hydrate can be converted to its anhydrous form by dehydration with a large excess of ammonium iodide, as the compound is prone to hydrolysis .
Chemical Reactions Analysis
Holmium iodide undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form holmium oxide iodide at elevated temperatures. This reaction involves the absorption of oxygen from the air .
-
Hydrolysis: : Due to its hygroscopic nature, this compound readily absorbs moisture and forms hydrates. This reaction can be reversed by dehydration .
-
Substitution Reactions: : this compound can participate in substitution reactions where the iodide ions are replaced by other halide ions or ligands. These reactions typically occur in solution and require specific reagents and conditions .
Scientific Research Applications
Holmium iodide has several applications in scientific research:
-
Metal Halide Lamps: : this compound is used as a component in metal halide lamps, which are known for their high efficiency and bright light output .
-
Fiber Optics: : Holmium-doped fibers are used in fiber optic communication systems as amplifiers for signal transmission over long distances without loss .
-
Spectroscopy: : Holmium is used as a calibration standard for optical spectroscopy equipment due to its numerous sharp absorption peaks within the visible spectrum .
-
Radiopharmaceuticals: : Holmium-166, a radioisotope of holmium, is used in radiopharmaceutical treatments for cancer therapy. It is particularly effective in tumor-targeted radiotherapy .
-
Magnetic and Magneto-Optical Properties:
Comparison with Similar Compounds
Holmium iodide can be compared with other similar compounds, such as holmium chloride and holmium bromide:
-
Holmium Chloride (HoCl₃): : Like this compound, holmium chloride is a hygroscopic compound that forms hydrates. It is used in similar applications, including metal halide lamps and spectroscopy .
-
Holmium Bromide (HoBr₃): : Holmium bromide shares similar properties with this compound, including its hygroscopic nature and use in metal halide lamps. it has different reactivity and solubility characteristics .
-
Holmium Fluoride (HoF₃): : Holmium fluoride is less hygroscopic compared to this compound and is used in different applications, such as in the production of specialized glasses and ceramics .
This compound stands out due to its specific use in metal halide lamps and its unique hygroscopic properties, which make it suitable for various scientific and industrial applications.
Properties
CAS No. |
13813-41-7 |
|---|---|
Molecular Formula |
HoI3 |
Molecular Weight |
545.6437 g/mol |
IUPAC Name |
holmium(3+);triiodide |
InChI |
InChI=1S/Ho.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
KXCRAPCRWWGWIW-UHFFFAOYSA-K |
SMILES |
I[Ho](I)I |
Canonical SMILES |
[I-].[I-].[I-].[Ho+3] |
Key on ui other cas no. |
13813-41-7 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Q1: What makes holmium iodide suitable for use in metal halide lamps?
A: this compound, when added to metal halide lamps, contributes to a high color rendering index (CRI) and high luminous efficacy. [, ] This is due to its unique spectral characteristics. When excited in the lamp's arc discharge, this compound emits a combination of atomic line spectra (primarily in the shorter wavelength region) and molecular continuous spectra (around 600 nm). [] This combination results in a white light output with excellent color rendering capabilities, making it suitable for applications where accurate color representation is crucial.
Q2: How does acoustic resonance affect the performance of metal halide lamps containing this compound?
A: Acoustic resonance (AR) can negatively impact the performance and lifespan of metal halide lamps. [] AR can disrupt the chemical equilibrium within the lamp, leading to spectral variations and affecting optical parameters like CRI, correlated color temperature (CCT), and chromaticity coordinates. [] Specifically, AR increases the standard deviation and relative standard deviation of the optical spectrum, particularly around the characteristic peaks of this compound emission. [] This spectral dispersion indicates a less stable and potentially less efficient light output.
Q3: What is the significance of studying the vapor phase composition of this compound in these lamps?
A: Understanding the vapor composition above molten this compound and its mixtures, such as with cesium iodide, is crucial for predicting lamp behavior and performance. [] Spectroscopic studies have revealed that the vapor phase above molten this compound contains not only Holmium(III) Iodide (HoI3) but potentially also cesium-holmium iodide complexes. [] These different species can have distinct spectral properties, influencing the overall light output of the lamp. Characterizing these species helps in optimizing lamp design and operating conditions for desired color characteristics and efficacy.
Q4: Are there any alternative compounds to this compound in metal halide lamps?
A: Yes, other rare-earth halides, such as thulium iodide (TmI3) and dysprosium iodide (DyI3), are also utilized in metal halide lamps. [, ] Each compound offers a unique spectral profile, influencing the lamp's color temperature and CRI. The choice of halide depends on the specific application requirements for color rendering and luminous efficacy.
Q5: What research infrastructure and resources are crucial for studying this compound and its applications?
A5: Research on this compound in lighting applications requires a multidisciplinary approach. Essential resources include:
- Spectroscopy: UV-Vis, Raman, and emission spectroscopy are critical for characterizing the optical properties of this compound and its complexes in various states (solid, molten, vapor). [, ]
- High-temperature furnaces and controlled atmosphere chambers: Studying molten salt mixtures and vapor pressures requires specialized equipment capable of reaching high temperatures and maintaining controlled atmospheres. []
- Computational chemistry tools: Theoretical calculations and simulations can aid in understanding the electronic structure, bonding, and spectral properties of this compound and predicting the behavior of complex mixtures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)








